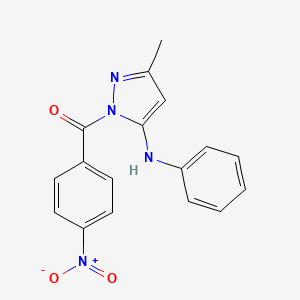![molecular formula C13H18N4O2 B2685693 1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 890624-27-8](/img/structure/B2685693.png)
1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1’-Butyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid” is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H18N4O2. It contains a bipyrazolyl ring, which is a type of heterocyclic compound. The “1’-Butyl-3’,5’-dimethyl” part of the name indicates the presence of a butyl group and two methyl groups attached to the bipyrazolyl ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Complexation and Molecular Recognition
Studies have shown that certain compounds with carboxylic acid functional groups, similar to "1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid," exhibit complexation behaviors with nucleotide bases and other molecules. This complexation involves hydrogen bonds and π-stacking interactions, significantly influenced by the microenvironment around the carboxylic acid group. Such interactions are crucial for understanding molecular recognition processes and designing molecular tweezers or receptors (Zimmerman, Wu, & Zeng, 1991).
Supramolecular Architectures
The ability of carboxylic acid derivatives to form supramolecular architectures through hydrogen bonding has been extensively researched. For instance, cocrystallization of N-donor type compounds with carboxylic acids leads to the formation of binary molecular cocrystals, showcasing the effects of hydrogen bonding on crystal packing. This insight is pivotal for crystal engineering and the development of materials with specific physical and chemical properties (Wang et al., 2011).
Conformation in Solid State
Research into the solid-state conformation of pyrazole derivatives, akin to "this compound," reveals insights into s-cis and s-trans crystallization. Such studies are crucial for understanding molecular geometry and its impact on the physical and chemical properties of materials, which can have implications for pharmaceuticals, polymers, and materials science (Zimmer et al., 2018).
Corrosion Inhibition
Theoretical studies on bipyrazole derivatives suggest potential applications as corrosion inhibitors. By understanding the molecular structure and electronic properties, researchers can predict the effectiveness of such compounds in protecting metals from corrosion, which is vital for industrial applications (Wang et al., 2006).
Supramolecular Assemblies
Investigations into supramolecular assemblies involving benzene-1,3,5-tricarboxylic acid and substituted pyrazoles highlight the role of hydrogen bonding in forming varied supramolecular frameworks. These studies contribute to the understanding of molecular assembly processes and the design of new materials with potential applications in catalysis, separation, and sensing technologies (Singh, Tomar, & Kashyap, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(1-butyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-5-6-17-9(3)12(8(2)16-17)10-7-11(13(18)19)15-14-10/h7H,4-6H2,1-3H3,(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUAMELCXIVJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
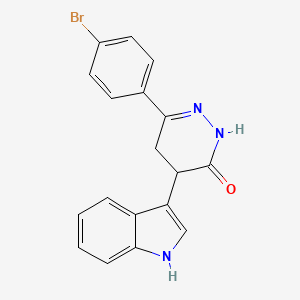
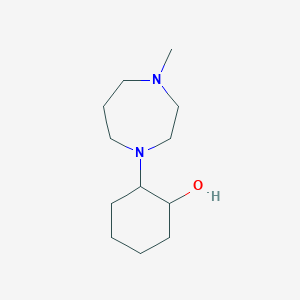
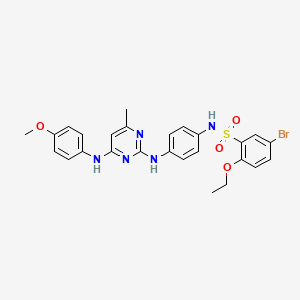
![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)
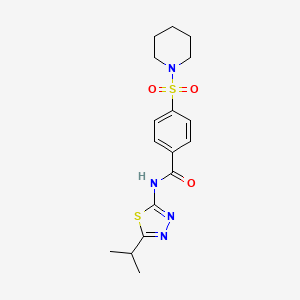
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)
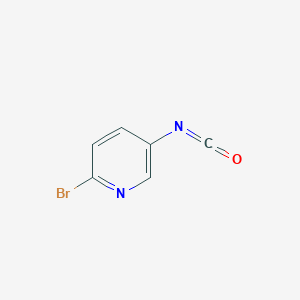
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,2-dimethylpropanoate](/img/structure/B2685623.png)
![N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2685624.png)
![2-[2-(Morpholino)ethoxy]-3-picoline](/img/structure/B2685627.png)
![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685628.png)
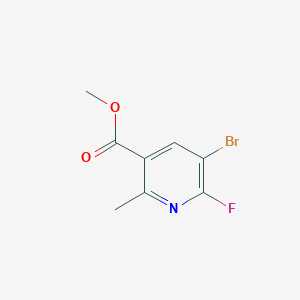
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)
